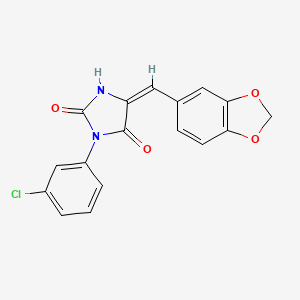![molecular formula C13H14N2S B11588040 7-ethyl-2,4-dimethyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B11588040.png)
7-ethyl-2,4-dimethyl-4H-[1,3]thiazolo[5,4-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-ethyl-2,4-dimethyl-4H-[1,3]thiazolo[5,4-b]indole is a heterocyclic compound that combines the structural motifs of thiazole and indole. Thiazole is a core structural motif present in a wide range of natural products and has various medicinal and biological properties . Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethyl-2,4-dimethyl-4H-[1,3]thiazolo[5,4-b]indole typically involves the reaction of hydrazonoyl halides with appropriate precursors under specific conditions. For example, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yields various thiazole derivatives . The structures of the newly synthesized compounds are elucidated based on elemental analysis, spectral data, and alternative synthetic routes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
7-ethyl-2,4-dimethyl-4H-[1,3]thiazolo[5,4-b]indole can undergo various chemical reactions, including:
Oxidation: Thiazole derivatives can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiazole derivatives to their corresponding dihydrothiazole forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiazole derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
7-ethyl-2,4-dimethyl-4H-[1,3]thiazolo[5,4-b]indole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-ethyl-2,4-dimethyl-4H-[1,3]thiazolo[5,4-b]indole involves its interaction with specific molecular targets and pathways. Thiazole derivatives can act as inhibitors of various enzymes, such as poly (ADP-ribose) polymerase-1, and can interfere with the aggregation of human platelets . The exact molecular targets and pathways involved depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as 2-arylthiazoles and pyrano[2,3-d]thiazoles share structural similarities with 7-ethyl-2,4-dimethyl-4H-[1,3]thiazolo[5,4-b]indole.
Indole Derivatives: Compounds like 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazides also exhibit similar biological activities.
Properties
Molecular Formula |
C13H14N2S |
|---|---|
Molecular Weight |
230.33 g/mol |
IUPAC Name |
7-ethyl-2,4-dimethyl-[1,3]thiazolo[5,4-b]indole |
InChI |
InChI=1S/C13H14N2S/c1-4-9-5-6-11-10(7-9)12-13(15(11)3)16-8(2)14-12/h5-7H,4H2,1-3H3 |
InChI Key |
YMDWRSGBOHZOIE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C3=C2N=C(S3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (4Z)-1-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11587960.png)
![(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11587970.png)
![(2E)-2-Cyano-N-(4-methoxyphenyl)-3-{4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide](/img/structure/B11587972.png)
![methyl 2-[1-(4-tert-butylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11587973.png)
![6-amino-8-{2-[(4-bromobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B11587974.png)
![(6Z)-3-(4-chlorophenyl)-6-(thiophen-2-ylmethylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11587980.png)
![4-{[3-(Ethoxycarbonyl)-4-(4-methoxyphenyl)thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B11587985.png)
![2-(4-methoxyphenoxy)-N-[5-(4-methoxyphthalazin-1-yl)-2-(morpholin-4-yl)phenyl]acetamide](/img/structure/B11587987.png)
![{2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-4-phenyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B11587995.png)
![prop-2-en-1-yl 2-[7-fluoro-1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11587998.png)
![2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B11588000.png)
![3-[1-(4-acetylphenyl)-5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11588025.png)

![(2E)-2-cyano-3-[2-(4-ethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11588045.png)
